molecular formula C19H15N7O4 B2757659 N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034535-15-2

N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2757659
CAS RN: 2034535-15-2
M. Wt: 405.374
InChI Key: PJEWVJVYAOTGDQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic moieties, including pyridine, oxadiazole, triazole, and benzo[d][1,3]dioxole . It’s part of a class of compounds that have been studied for their broad range of chemical and biological properties .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study detailed the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the potential of heterocyclic compounds in therapeutic applications. The synthesized compounds showed cytotoxic activities against HCT-116 and MCF-7 cell lines, as well as 5-lipoxygenase inhibition activities, highlighting the significance of structural features in medicinal chemistry (Rahmouni et al., 2016).

  • Another research focused on the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluating their antimicrobial activities. This study illustrates the potential use of triazole-based compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Antiviral and Antimicrobial Activities

  • Benzamide-based 5-aminopyrazoles and their derivatives were synthesized, showing remarkable activity against the avian influenza virus (H5N1), indicating the potential for developing antiviral therapeutics from compounds with complex heterocyclic structures (Hebishy et al., 2020).

  • The synthesis, spectroscopic, and biological activity evaluation of heterocyclic compounds, including triazole and thiadiazole derivatives, were conducted, demonstrating their antibacterial and antifungal properties. This underscores the versatility of heterocyclic compounds in addressing various microbial threats (Patel & Patel, 2015).

Molecular Docking and Drug-likeness Prediction

  • A study on the design, synthesis, molecular docking, and biological evaluation of novel compounds, including the oxadiazol and benzoxazole moieties, for antimicrobial, antioxidant, and antitubercular activities, highlights the importance of computational methods in predicting the efficacy of new compounds (Fathima et al., 2021).

properties

IUPAC Name

N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O4/c27-18(12-4-5-15-16(9-12)29-11-28-15)21-7-8-26-10-14(23-25-26)19-22-17(24-30-19)13-3-1-2-6-20-13/h1-6,9-10H,7-8,11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEWVJVYAOTGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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